Allyl anthranilate

概述

描述

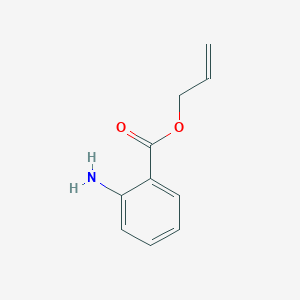

Allyl anthranilate: is an organic compound with the chemical formula C10H11NO2 . It is an ester derived from anthranilic acid and allyl alcohol. This compound is known for its pleasant floral aroma and is commonly used in the fragrance industry. It is also referred to as 2-propenyl 2-aminobenzoate .

准备方法

Synthetic Routes and Reaction Conditions:

Esterification Reaction: Allyl anthranilate can be synthesized through the esterification of anthranilic acid with allyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions.

Multicomponent Reaction (MCR) Strategy: A metal-free chemoselective synthesis of anthranilate esters can be achieved using 2-nitrobenzaldehyde, malonitrile, and allyl alcohol.

Industrial Production Methods: Industrial production of this compound often involves the esterification of anthranilic acid with allyl alcohol under controlled conditions to ensure high yield and purity. The process may include purification steps such as distillation or recrystallization.

化学反应分析

Types of Reactions:

Oxidation: Allyl anthranilate can undergo oxidation reactions, leading to the formation of various oxidation products.

Reduction: Reduction of this compound can yield different reduced forms of the compound.

Substitution: this compound can participate in substitution reactions, where the allyl group or the anthranilate moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Acid catalysts like sulfuric acid for esterification, metal catalysts for specific substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of this compound.

Reduction Products: Reduced forms of this compound.

Substitution Products: Compounds with substituted allyl or anthranilate groups.

科学研究应用

Antimicrobial Properties

Research has indicated that allyl anthranilate possesses antimicrobial properties, showing inhibitory effects against certain bacteria and fungi. A study noted that it could enhance the efficacy of other antimicrobial agents when used in combination, suggesting potential for developing new therapeutic strategies against infections.

Food Industry Applications

This compound is utilized as a flavoring agent due to its pleasant aroma and taste profile. It contributes sensory attributes in food products without significant toxicity at typical concentrations. Regulatory assessments have deemed it safe for use in food applications, reinforcing its role in the food industry .

Insect Repellent Properties

Studies suggest that this compound may have insect-repellent properties, making it useful in agricultural settings to protect crops from pests. Its potential as a natural insect repellent aligns with the growing demand for eco-friendly agricultural practices.

Data Tables

| Application Area | Key Findings | References |

|---|---|---|

| Pharmaceutical | Antimicrobial activity; potential anticancer effects | |

| Food Industry | Flavoring agent; safe for consumption | |

| Agriculture | Insect-repellent properties |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, suggesting its potential use in food preservation and as an antimicrobial agent in healthcare settings.

- Flavoring Agent Assessment : Regulatory evaluations confirmed the safety of this compound as a flavoring substance in food products, with no adverse effects reported at typical usage levels.

- Insect Repellent Study : Research indicated that formulations containing this compound effectively repelled common agricultural pests, highlighting its application in sustainable pest management strategies.

作用机制

The mechanism of action of allyl anthranilate involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, including enzyme activity and receptor binding. The exact molecular targets and pathways may vary depending on the specific application and context.

相似化合物的比较

Ethyl anthranilate: An ester of anthranilic acid and ethanol, used in the fragrance and flavor industry.

Methyl anthranilate: An ester of anthranilic acid and methanol, known for its grape-like aroma.

Butyl anthranilate: An ester of anthranilic acid and butanol, used in perfumes and as a flavoring agent.

Uniqueness of Allyl Anthranilate:

- This compound is unique due to its specific ester linkage with allyl alcohol, which imparts distinct chemical and physical properties.

- Its pleasant floral aroma makes it particularly valuable in the fragrance industry.

- The compound’s versatility in undergoing various chemical reactions enhances its utility in synthetic chemistry.

生物活性

Allyl anthranilate, a derivative of anthranilic acid, has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential antimicrobial, flavoring, and insect-repellent properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound (CAS Number: 7493-63-2) can be synthesized through the reaction of anthranilic acid with allyl alcohol, producing this compound and water as by-products:

This synthesis route is notable for its simplicity and efficiency in producing this compound for various applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacteria and fungi, showing effectiveness in inhibiting their growth. For instance, studies have demonstrated that this compound can enhance the efficacy of certain antimicrobial agents when used in combination. This synergistic effect may be attributed to its ability to modulate enzyme activities related to metabolism and detoxification processes.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Candida albicans | 12 |

Flavoring Agent

In the food industry, this compound is utilized as a flavoring agent due to its pleasant aroma and flavor profile. It contributes to sensory attributes in food products without significant toxicity at typical concentrations. The safety profile of this compound has been evaluated, confirming its suitability for use in food applications .

Insect-Repellent Properties

This compound has also been investigated for its insect-repellent properties. Its effectiveness as a natural repellent makes it a candidate for agricultural applications, potentially reducing the need for synthetic pesticides. Studies have shown that it can deter various insect species, which could be beneficial for crop protection.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Synergy : A study demonstrated that combining this compound with conventional antibiotics enhanced their effectiveness against resistant strains of bacteria. This finding suggests a potential application in developing new antimicrobial therapies.

- Flavoring Safety Assessment : A safety assessment conducted by the European Food Safety Authority evaluated the genotoxicity of this compound and found no significant risks associated with its use as a flavoring agent in food products .

- Insect Repellency Trials : Field trials assessing the efficacy of this compound as an insect repellent showed promising results, indicating a reduction in pest populations in treated areas compared to control groups.

Research Findings

Recent studies have expanded our understanding of this compound's biological mechanisms:

- Mechanism of Action : Research indicates that this compound may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction . This suggests potential applications in cancer therapy.

- Metabolic Modulation : Investigations into this compound's interactions with biological systems suggest it could modulate metabolic pathways, enhancing detoxification processes within organisms .

常见问题

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Allyl Anthranilate in complex matrices?

Methodological Answer: this compound is typically analyzed using gas chromatography-mass spectrometry (GC-MS) due to its volatility and aromatic structure. Key parameters include:

- Column : Non-polar capillary columns (e.g., DB-5MS) for optimal separation .

- Retention Index : Reported at 1501 (Kovats Index) under standard GC conditions .

- Quantification : Calibration with USP-grade reference standards (e.g., USP-1039152), available as 0.5 mL/ampule with certified purity .

- Sample Preparation : Liquid-liquid extraction using ethyl acetate or hexane, followed by concentration under nitrogen stream to avoid degradation .

Q. How can researchers ensure accurate synthesis of this compound in laboratory settings?

Methodological Answer: The esterification of anthranilic acid with allyl alcohol is the standard synthesis route:

Reaction Conditions : Use a 1:1.2 molar ratio of anthranilic acid to allyl alcohol, catalyzed by sulfuric acid (0.5% w/w) under reflux (110–120°C) for 4–6 hours .

Purification : Neutralize residual acid with sodium bicarbonate, followed by vacuum distillation (boiling point: 272°C at 760 mmHg) .

Quality Control : Verify purity via GC-MS and compare retention indices with USP standards .

Advanced Research Questions

Q. What strategies are effective for resolving discrepancies in this compound quantification across different analytical platforms?

Methodological Answer: Discrepancies often arise from matrix effects or detector sensitivity variations. Mitigation strategies include:

- Internal Standards : Use deuterated analogs (e.g., d₅-allyl anthranilate) to normalize recovery rates .

- Cross-Validation : Compare results across GC-MS, HPLC-UV (λ = 254 nm), and NMR (¹H NMR: δ 5.8–6.1 ppm for allyl protons) .

- Statistical Analysis : Apply multivariate regression to account for inter-lab variability in calibration curves .

Q. How can enantioselective synthesis of this compound derivatives be optimized for pharmaceutical applications?

Methodological Answer: Enantioselective alkylation using SAM-dependent methyltransferases (MTs) offers a biocatalytic approach:

- Enzyme Selection : MTs from Streptomyces spp. show high activity for anthranilate derivatives .

- Reaction Setup : Combine allyl donors (e.g., allyl-SAM) with anthranilic acid in phosphate buffer (pH 7.5) at 30°C for 24 hours .

- Yield Optimization : Use fed-batch systems to maintain SAM cofactor levels, achieving >80% enantiomeric excess (ee) .

Q. What are the stability considerations for this compound in experimental formulations under varying conditions?

Methodological Answer: Stability studies should address:

- Thermal Degradation : Monitor via accelerated aging at 40°C/75% RH; degradation products include anthranilic acid and allyl alcohol (GC-MS) .

- Photostability : Protect from UV light; amber glass vials reduce photooxidation by 90% .

- pH Sensitivity : Degrades rapidly in alkaline conditions (pH > 8); formulate in buffered solutions (pH 5–6) .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting data on this compound’s flavoring efficacy versus toxicity thresholds?

Methodological Answer:

- Dose-Response Studies : Compare JECFA’s acceptable daily intake (ADI) of 0.00000141 mg/kg/day with in vitro cytotoxicity assays (e.g., IC₅₀ in HepG2 cells).

- Mechanistic Studies : Use LC-MS/MS to identify metabolites (e.g., 2-aminobenzoic acid) in hepatic microsomal assays .

- Regulatory Alignment : Cross-reference FDA (21 CFR 172.515) and EU FEMA GRAS status to reconcile safety profiles .

属性

IUPAC Name |

prop-2-enyl 2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h2-6H,1,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCANFCXAKYMFGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Record name | ALLYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19734 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024441 | |

| Record name | Allyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allyl anthranilate is a clear golden liquid. (NTP, 1992), Colourless to pale yellow liquid with a sharp heavy grape-like sweet odour and a green topnote | |

| Record name | ALLYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19734 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/541/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

105.00 °C. @ 2.00 mm Hg | |

| Record name | 2-Propenyl 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037693 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | ALLYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19734 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1mg/ml) (NTP, 1992), Almost insoluble in water, soluble in essential oils, poorly soluble in propylene glycol | |

| Record name | ALLYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19734 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/541/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.12 | |

| Record name | Allyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/541/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7493-63-2 | |

| Record name | ALLYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19734 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl anthranilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7493-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl anthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007493632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYL ANTHRANILATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl anthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL ANTHRANILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81T0041N82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Propenyl 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037693 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。